molecular formula C11H13ClN4O B1477756 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097980-89-5

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B1477756
CAS No.: 2097980-89-5
M. Wt: 252.7 g/mol
InChI Key: SQHIHAYYTNYENH-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to activate the human transient receptor potential ankyrin 1 (TRPA1) receptor, which is a key biological sensor . The interaction with TRPA1 involves binding to the receptor and inducing conformational changes that lead to its activation. This activation can result in the transduction of mechanical, thermal, and pain-related inflammatory signals .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TRPA1 by this compound can lead to the release of calcium ions, which play a pivotal role in various cellular processes . Additionally, it can affect the expression of genes involved in inflammatory responses and pain perception .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the TRPA1 receptor, causing a conformational change that activates the receptor . This activation can lead to the opening of ion channels and subsequent influx of calcium ions, which are critical for various cellular functions . Additionally, the compound may inhibit or activate other enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained activation of TRPA1 and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively activate TRPA1 without causing significant adverse effects . At higher doses, it may induce toxic effects, including excessive activation of TRPA1, leading to cellular damage and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

4-(2-azidoethyl)-7-chloro-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHIHAYYTNYENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.